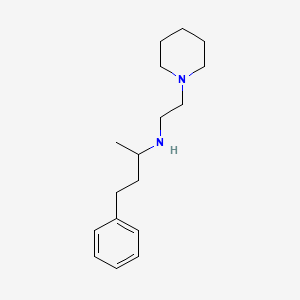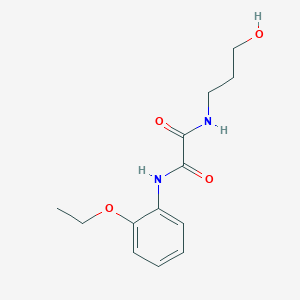
4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its structural similarity to fentanyl, a potent synthetic opioid. The molecular formula of this compound is C19H28N2, and it has a molecular weight of 280.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine typically involves the reaction of 4-phenylbutan-2-amine with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine involves its interaction with opioid receptors in the central nervous system. The compound binds to the mu-opioid receptors, leading to the inhibition of neurotransmitter release and resulting in analgesic effects. The molecular targets include the G-protein-coupled receptors, which mediate the signal transduction pathways involved in pain perception .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure and pharmacological profile.
N-phenyl-1-(2-phenylethyl)piperidin-4-amine: Another piperidine derivative with similar chemical properties.
Uniqueness
4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike fentanyl, this compound has a different substitution pattern on the piperidine ring, leading to variations in its potency and receptor binding affinity .
Propriétés
IUPAC Name |
4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-16(10-11-17-8-4-2-5-9-17)18-12-15-19-13-6-3-7-14-19/h2,4-5,8-9,16,18H,3,6-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARPNGFUIAUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5015144.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5015160.png)
![N'-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5015167.png)
![1-benzyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5015169.png)
![(2E)-2-(4-bromophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B5015181.png)
![(3Z)-3-[(3-Bromophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B5015186.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5015193.png)
![N-[(1-acetyl-4-piperidinyl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5015201.png)
![N-[3-(MORPHOLIN-4-YL)PROPYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B5015204.png)
![3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5015210.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5015230.png)
![5-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ISOPHTHALIC ACID](/img/structure/B5015233.png)
![6-amino-1-benzyl-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5015241.png)

